molecular formula C23H23ClN4O3S B11438739 N-(4-chlorophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

N-(4-chlorophenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11438739
M. Wt: 471.0 g/mol
InChI Key: UBSPMENTHLURPT-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methybenzenesulfonyl group, and a pyridazinyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1-[6-(4-METHYLBENZENESULFONYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H23ClN4O3S

Molecular Weight

471.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN4O3S/c1-16-2-8-20(9-3-16)32(30,31)22-11-10-21(26-27-22)28-14-12-17(13-15-28)23(29)25-19-6-4-18(24)5-7-19/h2-11,17H,12-15H2,1H3,(H,25,29)

InChI Key

UBSPMENTHLURPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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